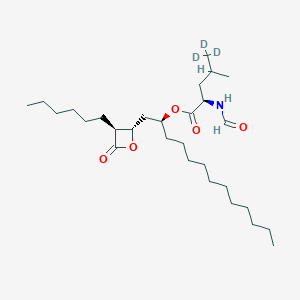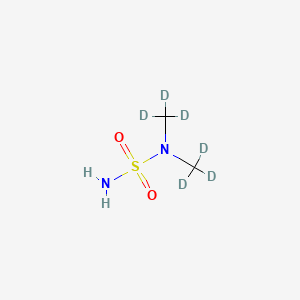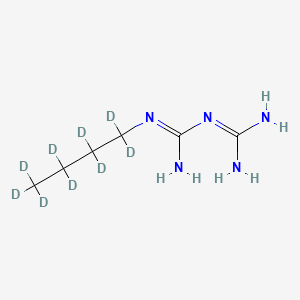
Desmethyl Ofloxacin-d8 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desmethyl ofloxacin-d8 hydrochloride is an important synthetic intermediate used in the preparation of ofloxacin, a widely used fluoroquinolone antibiotic. It is a d8-labeled analog of desmethyl ofloxacin, which is a key intermediate in the synthesis of ofloxacin. Desmethyl ofloxacin-d8 hydrochloride has been used extensively in scientific research due to its unique properties, which make it an attractive alternative to the parent compound.
Wirkmechanismus
Desmethyl ofloxacin-d8 hydrochloride is a prodrug, meaning that it is inactive until it is metabolized in vivo. Once metabolized, it is converted to the active form of ofloxacin, which inhibits bacterial DNA gyrase, an enzyme responsible for the replication of bacterial DNA. Inhibition of this enzyme leads to the death of the bacteria, thus making ofloxacin an effective antibiotic.
Biochemical and Physiological Effects
Desmethyl ofloxacin-d8 hydrochloride is metabolized in vivo to the active form of ofloxacin, which has several biochemical and physiological effects. Ofloxacin has been shown to inhibit bacterial DNA gyrase, an enzyme responsible for the replication of bacterial DNA. In addition, ofloxacin has been shown to inhibit the growth of certain bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Ofloxacin has also been shown to inhibit the production of certain toxins, such as Shiga-like toxin and enterotoxins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using desmethyl ofloxacin-d8 hydrochloride in lab experiments is that it is metabolically inert and can be used to trace the metabolic pathways of ofloxacin in living organisms. Additionally, desmethyl ofloxacin-d8 hydrochloride can be used to study the metabolism of ofloxacin in vivo, as it is metabolized to the active form of ofloxacin in vivo. However, one of the major limitations of using desmethyl ofloxacin-d8 hydrochloride in lab experiments is that it is not as readily available as the parent compound, ofloxacin.
Zukünftige Richtungen
There are several potential future directions for the use of desmethyl ofloxacin-d8 hydrochloride. First, it could be used to study the metabolism of ofloxacin in different organisms, as it is metabolized to the active form of ofloxacin in vivo. Additionally, it could be used to develop new fluoroquinolone derivatives, as it is a key intermediate in the synthesis of ofloxacin. Finally, it could be used to study the biochemical and physiological effects of ofloxacin, as it is metabolized to the active form of ofloxacin in vivo.
Synthesemethoden
The synthesis of desmethyl ofloxacin-d8 hydrochloride involves several steps. First, the parent compound, ofloxacin, is reacted with a base such as sodium hydroxide or potassium hydroxide in aqueous solution. This reaction produces a mixture of desmethyl ofloxacin and its d8-labeled analog, desmethyl ofloxacin-d8. The d8-labeled analog can then be isolated from the mixture by column chromatography, and further purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Desmethyl ofloxacin-d8 hydrochloride has been used extensively in scientific research due to its unique properties. It is a useful tool for studying the metabolism of ofloxacin in vivo, as it is metabolically inert and can be used to trace the metabolic pathways of ofloxacin in living organisms. Additionally, desmethyl ofloxacin-d8 hydrochloride has been used in the development of new fluoroquinolone derivatives and in the synthesis of other fluoroquinolone derivatives.
Eigenschaften
IUPAC Name |
7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H/i2D2,3D2,4D2,5D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFZKWNXVPUJLW-PYNJGVLESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












